molecular formula C15H10BrFO B3031435 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 350474-66-7

3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B3031435
CAS RN: 350474-66-7
M. Wt: 305.14 g/mol
InChI Key: FAPZWXLSPXMLJB-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" is a chalcone derivative characterized by the presence of two aromatic rings, namely 4-bromophenyl and 4-fluorophenyl, which are connected by a prop-2-en-1-one bridge. Chalcones are known for their diverse biological activities and potential applications in nonlinear optics (NLO) due to their conjugated double bonds and electron-donating and electron-withdrawing substituents on the aromatic rings .

Synthesis Analysis

The synthesis of similar chalcone derivatives typically involves the Claisen-Schmidt condensation method, which is a base-catalyzed condensation reaction of ketones with aldehydes. This method has been successfully employed to synthesize compounds with similar structures, confirming their chemical structure through spectroscopic techniques such as FT-IR . The synthesis process is crucial for ensuring the purity and crystallinity of the compound, which directly affects its physical properties and potential applications.

Molecular Structure Analysis

The molecular structure of chalcone derivatives has been extensively studied using various computational methods, including density functional theory (DFT). The optimized molecular structure and vibrational frequencies are often investigated both experimentally and theoretically, with computational results such as B3LYP/6-311++G(d,p) being in good agreement with experimental data . The geometrical parameters of these compounds are confirmed by X-ray diffraction (XRD) data, which provides precise information about the dihedral angles between the aromatic rings and the overall molecular conformation .

Chemical Reactions Analysis

Chalcones can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. The presence of electron-donating and electron-withdrawing substituents on the aromatic rings influences the reactivity of the compound. The molecular electrostatic potential (MEP) analysis indicates that the negative charge is typically localized over the carbonyl group, while the positive region is over the aromatic rings, which can guide the reactivity of the molecule in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The crystal structure analysis reveals that these compounds can crystallize in different crystal systems, with specific cell parameters that are determined by single crystal XRD studies . The transparency in the visible region and absorption in the UV range are important for applications in optics, as demonstrated by UV-Visible studies . The nonlinear optical efficiency, which is a measure of a material's ability to interact with light, has been found to be significant in some chalcone derivatives, making them potential candidates for NLO applications . Additionally, the thermal stability of these compounds can be assessed by techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .

Scientific Research Applications

Crystal Structure and Interactions

  • Crystal Structure Analysis : The compound forms a dihedral angle between its bromophenyl and fluorophenyl rings, contributing to its layered crystal structure facilitated by C—H⋯π interactions (Atioğlu et al., 2019).
  • Hirshfeld Surface Analysis : This technique is applied to study the molecular interactions and crystal packing of similar compounds, providing insights into their structural properties (Atioğlu et al., 2019).

Spectroscopic Techniques and Density Functional Theory

  • Structural Characterization : Spectroscopic techniques like FTIR, NMR, UV-Visible, along with density functional theory, are utilized for structural confirmation of related compounds (Bhumannavar, 2021).
  • Density Functional Theory Analysis : It is employed for detailed analysis of the compound's molecular structure, aiding in understanding its physical and chemical properties (Bhumannavar, 2021).

Quantum Chemical Investigations

  • Molecular Structure Synthesis and Analysis : Quantum chemical investigations are conducted to study the structural and spectral properties of the compound, providing a deeper understanding of its molecular geometry and behavior (Zaini et al., 2018).

Nonlinear Optical Properties

  • Optoelectronic and Charge Transport Properties : Research on related chalcone derivatives shows their potential in semiconductor devices due to their significant optoelectronic and charge transport properties (Shkir et al., 2019).
  • Nonlinear Optical (NLO) Activities : Certain derivatives exhibit strong nonlinear refraction and susceptibility, making them suitable for NLO devices (Kwong et al., 2017).

Biological Evaluation

  • Antioxidant Activity : While not directly related to the exact compound, related structures have been synthesized and tested for antioxidant properties, although they demonstrated low potency (Brahmana et al., 2021).

properties

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPZWXLSPXMLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347900
Record name 4-bromo-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

CAS RN

350474-66-7
Record name 4-bromo-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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